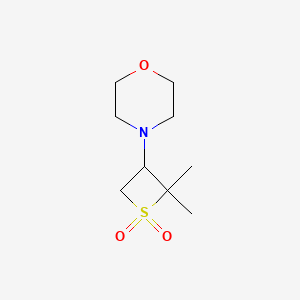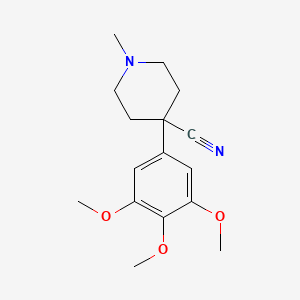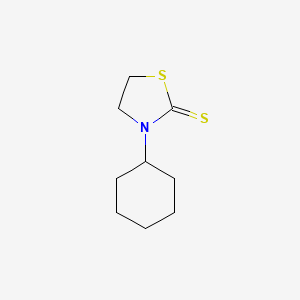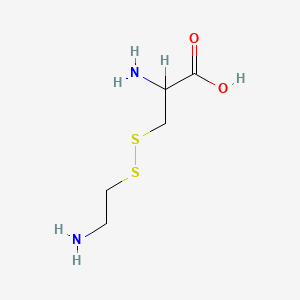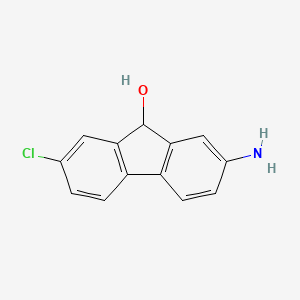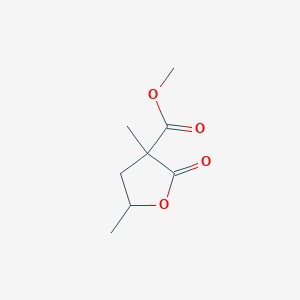
Methyl 3,5-dimethyl-2-oxooxolane-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NSC 252856 is a chemical compound that has garnered attention in scientific research due to its unique properties and potential applications. This compound is part of a broader class of molecules that are being studied for their various chemical and biological activities.
Preparation Methods
The synthesis of NSC 252856 involves several steps, each requiring specific reaction conditions. The synthetic routes typically include:
Initial Formation: The starting materials undergo a series of reactions, including condensation and cyclization, to form the core structure of NSC 252856.
Functional Group Modifications: Various functional groups are introduced or modified through reactions such as alkylation, acylation, and halogenation.
Purification: The final product is purified using techniques like recrystallization, chromatography, or distillation to ensure high purity and yield.
Industrial production methods for NSC 252856 may involve scaling up these laboratory procedures, optimizing reaction conditions, and employing continuous flow reactors to enhance efficiency and consistency.
Chemical Reactions Analysis
NSC 252856 undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert NSC 252856 into its reduced forms.
Substitution: It can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by others, often using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used, but they typically include a range of oxidized, reduced, or substituted derivatives of NSC 252856.
Scientific Research Applications
NSC 252856 has a wide array of scientific research applications:
Biology: Researchers study NSC 252856 for its potential biological activities, including its effects on cellular processes and its use as a tool in biochemical assays.
Medicine: This compound is being investigated for its potential therapeutic properties, including its ability to interact with specific biological targets that may be relevant in treating diseases.
Industry: NSC 252856 is used in the development of new materials and chemical processes, contributing to advancements in fields such as polymer science and nanotechnology.
Mechanism of Action
The mechanism of action of NSC 252856 involves its interaction with specific molecular targets within cells. These interactions can modulate various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific context of its use, but they often include enzymes, receptors, and other proteins that play critical roles in cellular signaling and metabolism.
Comparison with Similar Compounds
NSC 252856 can be compared with other similar compounds to highlight its uniqueness:
NSC 320846: This compound shares some structural similarities with NSC 252856 but differs in its specific functional groups and biological activities.
NSC 611001: Another related compound, NSC 611001, has distinct chemical properties and applications, making it useful for different types of research.
N-propyl BAT: This compound is structurally related but has different reactivity and applications in scientific research.
The uniqueness of NSC 252856 lies in its specific combination of functional groups and its ability to participate in a wide range of chemical reactions, making it a versatile tool in both chemical and biological research.
Properties
CAS No. |
74002-72-5 |
|---|---|
Molecular Formula |
C8H12O4 |
Molecular Weight |
172.18 g/mol |
IUPAC Name |
methyl 3,5-dimethyl-2-oxooxolane-3-carboxylate |
InChI |
InChI=1S/C8H12O4/c1-5-4-8(2,6(9)11-3)7(10)12-5/h5H,4H2,1-3H3 |
InChI Key |
YYAAIVJSCWYJHT-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C(=O)O1)(C)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-ethyl-3,5,6,7,8,8a-hexahydro-1H-[1,3]oxazolo[3,4-a]pyridine](/img/structure/B12805855.png)
![4-[Acetyl-[(3-nitrophenyl)methyl]amino]benzoic acid](/img/structure/B12805863.png)

